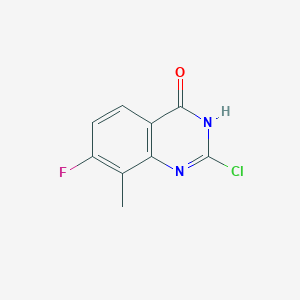![molecular formula C10H18N2O B13164174 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one](/img/structure/B13164174.png)
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2,6-Diazaspiro[34]octan-2-yl}butan-1-one is a chemical compound with a unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one typically involves the formation of the spirocyclic ring system followed by the introduction of the butan-1-one moiety. One common method involves the reaction of a suitable diamine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with butanone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor antagonist, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This interaction modulates the sigma-1 receptor pathway, which is involved in pain perception and opioid tolerance.
相似化合物的比较
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar structural features.
1,6-Diazaspiro[3.4]octan-2-one: Shares the spirocyclic core but differs in functional groups.
Uniqueness
1-{2,6-Diazaspiro[3.4]octan-2-yl}butan-1-one is unique due to its specific spirocyclic structure combined with the butan-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H18N2O |
|---|---|
分子量 |
182.26 g/mol |
IUPAC 名称 |
1-(2,7-diazaspiro[3.4]octan-2-yl)butan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-3-9(13)12-7-10(8-12)4-5-11-6-10/h11H,2-8H2,1H3 |
InChI 键 |
XFMKXXHHMXTNBX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N1CC2(C1)CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)

![N-[(Azepan-2-yl)methyl]-2-methylpropanamide](/img/structure/B13164126.png)


![Ethyl 6-(3-chloropropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13164157.png)




